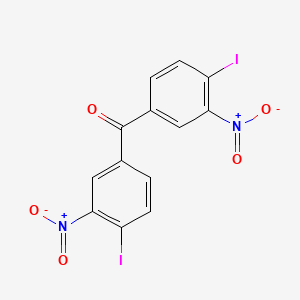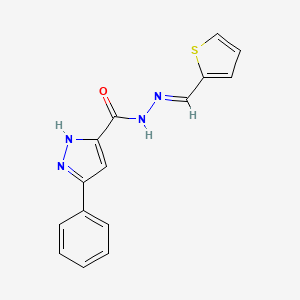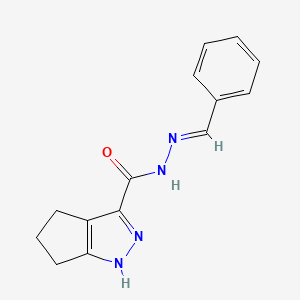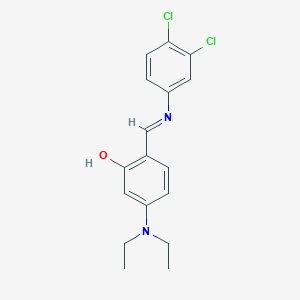
Bis(4-iodo-3-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-iodo-3-nitrophenyl)methanone: is an organic compound with the molecular formula C13H6I2N2O5 It is characterized by the presence of two iodine atoms and two nitro groups attached to a benzophenone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-iodo-3-nitrophenyl)methanone typically involves the iodination and nitration of a benzophenone derivative. A common synthetic route includes the following steps:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.
化学反应分析
Types of Reactions: Bis(4-iodo-3-nitrophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the iodine atoms.
Reduction: Bis(4-amino-3-nitrophenyl)methanone.
Oxidation: Products depend on the specific oxidizing conditions used.
科学研究应用
Chemistry: Bis(4-iodo-3-nitrophenyl)methanone is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often investigated for their potential as pharmaceuticals or biochemical probes.
Industry: In industrial settings, this compound may be used in the development of advanced materials, including polymers and dyes, due to its reactive functional groups.
作用机制
The mechanism by which Bis(4-iodo-3-nitrophenyl)methanone exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzophenone core. In reduction reactions, the nitro groups are converted to amino groups, altering the compound’s electronic properties and reactivity.
相似化合物的比较
Bis(4-iodophenyl)methanone: Similar structure but lacks nitro groups.
Bis(4-nitrophenyl)methanone: Similar structure but lacks iodine atoms.
Bis(4-chloro-3-nitrophenyl)methanone: Contains chlorine instead of iodine.
Uniqueness: Bis(4-iodo-3-nitrophenyl)methanone is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile compound for various synthetic applications.
属性
分子式 |
C13H6I2N2O5 |
|---|---|
分子量 |
524.01 g/mol |
IUPAC 名称 |
bis(4-iodo-3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H6I2N2O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H |
InChI 键 |
SCBSJDSCYUMSHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])[N+](=O)[O-])I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993462.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11993479.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylphenyl)methylidene]aniline](/img/structure/B11993490.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate](/img/structure/B11993498.png)
![8-(3,4,5-trimethoxyphenyl)-2,5,12,14-tetraoxatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11993503.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11993509.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11993512.png)

